molecular formula C11H7Cl2NO2S B5888203 N-(3,5-dichloro-4-hydroxyphenyl)thiophene-2-carboxamide

N-(3,5-dichloro-4-hydroxyphenyl)thiophene-2-carboxamide

Cat. No.: B5888203
M. Wt: 288.1 g/mol
InChI Key: PIMXHXGESSLTGY-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-4-hydroxyphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)thiophene-2-carboxamide typically involves the condensation of 3,5-dichloro-4-hydroxyaniline with thiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often involve refluxing in an appropriate solvent such as dichloromethane or dimethylformamide .

Chemical Reactions Analysis

N-(3,5-dichloro-4-hydroxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3,5-dichloro-4-hydroxyphenyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-4-hydroxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

N-(3,5-dichloro-4-hydroxyphenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

This compound stands out due to its unique combination of substituents, which may confer distinct biological activities and applications.

Properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-7-4-6(5-8(13)10(7)15)14-11(16)9-2-1-3-17-9/h1-5,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMXHXGESSLTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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